N-Boc-3-(methylsulfonyl)-L-phenylalanine, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

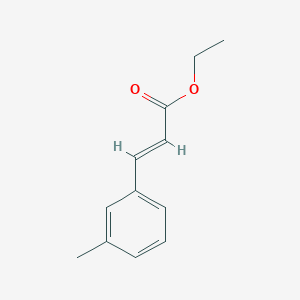

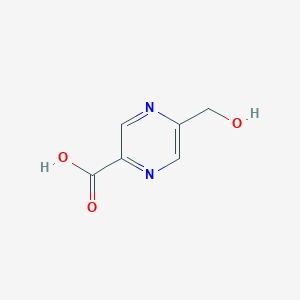

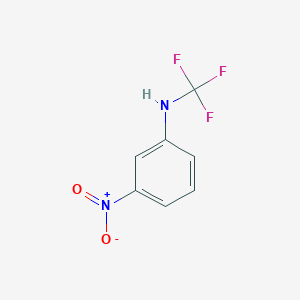

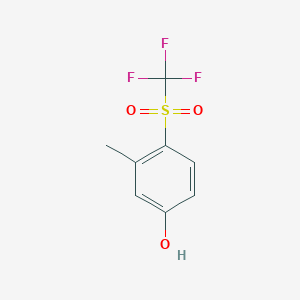

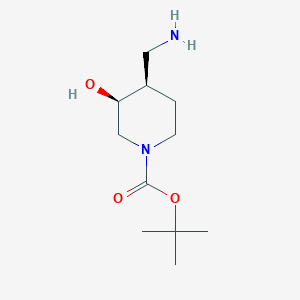

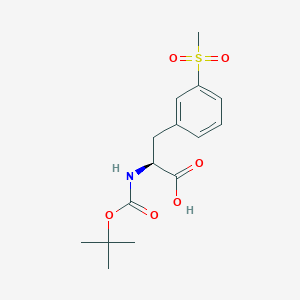

N-Boc-3-(methylsulfonyl)-L-phenylalanine is likely a derivative of phenylalanine, an essential amino acid. The “N-Boc” refers to a tert-butyloxycarbonyl protective group attached to the nitrogen atom of the amino acid. The “methylsulfonyl” group is attached at the 3rd position of the phenylalanine .

Molecular Structure Analysis

The molecular structure of N-Boc-3-(methylsulfonyl)-L-phenylalanine would consist of a phenylalanine backbone with a tert-butyloxycarbonyl (Boc) protective group attached to the nitrogen atom and a methylsulfonyl group attached at the 3rd position .

Chemical Reactions Analysis

N-Boc protected amines are often used in peptide synthesis because the Boc group can be removed under acidic conditions without affecting other parts of the molecule . The specific reactions that N-Boc-3-(methylsulfonyl)-L-phenylalanine might undergo would depend on the reaction conditions and the other reactants present .

Physical And Chemical Properties Analysis

The physical and chemical properties of N-Boc-3-(methylsulfonyl)-L-phenylalanine would depend on its specific structure. For example, N-Boc protected amines are generally stable compounds that are resistant to nucleophilic attack .

科学的研究の応用

Peptide Synthesis and Modification : N-Boc amino acids, including variants of phenylalanine, have been used extensively in peptide synthesis. For example, N-Boc-β-mercapto-L-phenylalanine has been employed in native chemical ligation, a technique crucial for peptide synthesis (Crich & Banerjee, 2007). Similarly, Boc-protected derivatives of phenylalanine have been utilized in the preparation of photoactivatable analogues for biological studies (Baldini et al., 1988).

Radioiodination and Imaging : In the field of medical imaging, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester was synthesized for potential use in radioiodination, which is critical for certain types of diagnostic imaging (Wilbur et al., 1993).

Enzymatic Synthesis for Anti-Tumor Applications : L-4-Methylsulfonyl-phenylalanine, a derivative of phenylalanine, has been synthesized using enzymatic methods. This compound may have potential in inhibiting tumor cell proliferation (Jun, 2010).

Study of Protein Structure and Function : Derivatives of N-Boc-phenylalanine have been used in the study of protein synthesis and structure-activity relationships, as evidenced by the synthesis and characterization of specific phenylalanine derivatives (Yan, 2010).

Development of Polymer Chemistry : Methacrylate containing amino acid-based chiral monomers like Boc-L-phenylalanine methacryloyloxyethyl ester have been polymerized for creating pH-responsive cationic polymers, which have potential applications in drug delivery (Kumar et al., 2012).

作用機序

Target of Action

The compound is a derivative of phenylalanine, an essential amino acid, and it may interact with biological systems in a similar manner .

Mode of Action

N-Boc-3-(methylsulfonyl)-L-phenylalanine is a protected form of an amino acid derivative. The N-Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly for the protection of amines . The presence of the N-Boc group prevents unwanted reactions at the amine site during synthetic procedures . The compound can undergo deprotection under certain conditions to reveal the active amine .

Biochemical Pathways

The deprotection of the N-Boc group can be achieved using various methods, including the use of oxalyl chloride in methanol .

Result of Action

The compound’s primary function in synthetic chemistry is as a protected form of an amino acid derivative, which can be used in the synthesis of more complex molecules .

Action Environment

The action of N-Boc-3-(methylsulfonyl)-L-phenylalanine is highly dependent on the environmental conditions. For instance, the deprotection of the N-Boc group can occur under specific conditions, such as the presence of oxalyl chloride in methanol . The stability, efficacy, and action of the compound can be influenced by factors such as temperature, pH, and the presence of other chemical agents.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6S/c1-15(2,3)22-14(19)16-12(13(17)18)9-10-6-5-7-11(8-10)23(4,20)21/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJVRTDHCDSANJ-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。